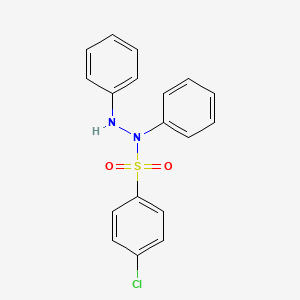
4-Chloro-N,N'-diphenylbenzenesulfonohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 4-Chloro-N,N’-diphenylbenzenesulfonohydrazide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with N,N’-diphenylhydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-Chloro-N,N’-diphenylbenzenesulfonohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfonyl derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Scientific Research Applications
4-Chloro-N,N’-diphenylbenzenesulfonohydrazide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonyl hydrazides and related compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Mechanism of Action
The mechanism of action of 4-Chloro-N,N’-diphenylbenzenesulfonohydrazide involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt cellular processes and result in the observed biological effects .
Comparison with Similar Compounds
4-Chloro-N,N’-diphenylbenzenesulfonohydrazide can be compared with other similar compounds such as:
N,N’-diphenylbenzenesulfonohydrazide: Lacks the chlorine atom, resulting in different reactivity and biological activity.
4-Bromo-N,N’-diphenylbenzenesulfonohydrazide: Contains a bromine atom instead of chlorine, which can affect its chemical properties and applications.
4-Methyl-N,N’-diphenylbenzenesulfonohydrazide:
Biological Activity
4-Chloro-N,N'-diphenylbenzenesulfonohydrazide is a chemical compound that has garnered interest due to its potential biological activities. This article explores its biological activity, focusing on its interactions with biological systems, pharmacological implications, and related research findings.
Chemical Structure and Properties
The compound features a sulfonohydrazide functional group, with two phenyl groups and a chloro substituent. Its molecular formula is C13H12ClN2O2S, and it has a molecular weight of approximately 296.76 g/mol. The presence of the sulfonyl group enhances its reactivity, making it a candidate for various synthetic applications in pharmaceuticals and agrochemicals.
Biological Activity Overview
Research indicates that compounds similar to this compound may exhibit several biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that sulfonamide derivatives can possess antimicrobial properties. The exact mechanism of action for this compound remains to be elucidated through further pharmacological studies.
- Anticancer Potential : Some studies have indicated that structural analogs of this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown efficacy against breast cancer cells, with IC50 values indicating significant growth inhibition .
- Enzyme Interaction : The compound's interaction with enzymes and proteins is crucial for understanding its biological activity. Research into how it affects enzyme kinetics could reveal insights into its therapeutic potential.
Antimicrobial Activity
A study focusing on related sulfonamide compounds demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. These findings suggest that this compound may share similar properties, warranting further investigation into its effectiveness as an antimicrobial agent .
Anticancer Activity
In vitro studies have shown that certain derivatives of sulfonamides exhibit cytotoxicity against cancer cell lines. For example, a related compound demonstrated an IC50 value of 225 µM against breast cancer cells, indicating potential for further exploration in anticancer therapies .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| N,N-Diphenylbenzenesulfonamide | Contains two phenyl groups and a sulfonamide group | Lacks the chloro substituent |
| 4-Chloro-N-(dichloromethylidene)benzenesulfonamide | Contains dichloromethylidene instead of diphenyl | More reactive due to additional electrophilic centers |
| 4-Chlorobenzophenone | Contains a ketone group instead of a hydrazide | Used primarily in photochemical applications |
This table highlights the unique aspects of this compound compared to structurally similar compounds, underscoring its potential reactivity patterns and applications.
Properties
Molecular Formula |
C18H15ClN2O2S |
|---|---|
Molecular Weight |
358.8 g/mol |
IUPAC Name |
4-chloro-N,N'-diphenylbenzenesulfonohydrazide |
InChI |
InChI=1S/C18H15ClN2O2S/c19-15-11-13-18(14-12-15)24(22,23)21(17-9-5-2-6-10-17)20-16-7-3-1-4-8-16/h1-14,20H |
InChI Key |
NREBSVYFKJBEKH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NN(C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















